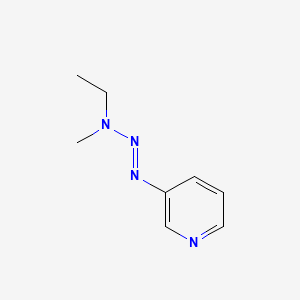

Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)-

Description

Pyridine derivatives are critical in medicinal chemistry due to their versatility in modulating enzyme activity. The compound Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- features a triazenyl group (-N=N-N-) attached to the pyridine ring at the 3-position. Triazenyl groups are known for their redox-active and coordination properties, which may influence binding to biological targets. Instead, structurally related pyridine-based inhibitors of lysine-specific demethylase 1 (LSD1) and other epigenetic regulators provide a framework for comparative analysis.

Properties

CAS No. |

50355-77-6 |

|---|---|

Molecular Formula |

C8H12N4 |

Molecular Weight |

164.21 g/mol |

IUPAC Name |

N-methyl-N-(pyridin-3-yldiazenyl)ethanamine |

InChI |

InChI=1S/C8H12N4/c1-3-12(2)11-10-8-5-4-6-9-7-8/h4-7H,3H2,1-2H3 |

InChI Key |

JHVDFEOKMRKWLB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)N=NC1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine derivatives often involves the cyclo-condensation of aldehydes with 1,3-dicarbonyl compounds in the presence of ammonia or amines. For Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)-, a common synthetic route involves the reaction of 3-ethyl-3-methyl-1-triazene with pyridine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of pyridine derivatives often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of magnetically recoverable catalysts has been explored to facilitate the separation and reuse of catalysts, thereby reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the triazenyl group to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted pyridine derivatives, which can be further utilized in various applications .

Scientific Research Applications

Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.

Industry: Utilized in the production of dyes, agrochemicals, and polymers .

Mechanism of Action

The mechanism of action of Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)- involves its interaction with molecular targets such as enzymes and receptors. The triazenyl group can undergo hydrolysis to release nitrogen gas, which can lead to the formation of reactive intermediates that interact with biological molecules. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural Features and Design Rationale

Pyridine, 3-(3-ethyl-3-methyl-1-triazenyl)-

- Core structure : Pyridine ring with a triazenyl substituent at the 3-position.

- Key functional groups: Triazenyl group: Potential for hydrogen bonding and π-π interactions. Ethyl and methyl branches: Hydrophobic contributions to binding.

3-(Piperidin-4-ylmethoxy)pyridine Derivatives ()

- Core structure : Pyridine ring with a piperidin-4-ylmethoxy substituent at the 3-position.

- Key functional groups :

- SAR Insights :

- Replacement of the pyridine core with benzene (e.g., compound 41) reduced potency by ~170-fold, highlighting the pyridine ring’s importance in LSD1 binding .

- Substitution at the piperidine’s 4-position (vs. 3-position) improved activity by >100-fold due to optimized interactions with the FAD cofactor .

Cyclopropylamine-Based Inhibitors (, )

- Core structure : Cyclopropylamine fused to aromatic rings (e.g., tranylcypromine derivatives).

- Key functional groups :

- Reactive cyclopropylamine: Forms covalent adducts with FAD in LSD1’s active site .

- Comparison: These compounds exhibit irreversible inhibition but lack selectivity due to off-target effects on monoamine oxidases (MAOs). In contrast, 3-(piperidin-4-ylmethoxy)pyridine derivatives achieve selectivity >160-fold for LSD1 over MAOs .

Biochemical and Enzymatic Activity

| Compound Class | Target Enzyme | IC₅₀/Kᵢ (nM) | Selectivity (vs. MAOs) | Mechanism |

|---|---|---|---|---|

| 3-(Piperidin-4-ylmethoxy)pyridine | LSD1 | 29–62 nM | >160-fold | Competitive inhibition |

| Cyclopropylamine derivatives | LSD1 | 15–1000 nM | <10-fold | Irreversible covalent |

| Triazenyl-pyridine (hypothetical) | Unknown | N/A | N/A | Unknown |

- 3-(Piperidin-4-ylmethoxy)pyridine derivatives demonstrated sub-100 nM potency in enzymatic assays and increased H3K4 methylation in leukemia cells (EC₅₀ = 280 nM) .

- Cyclopropylamine-based inhibitors (e.g., tranylcypromine) showed broader epigenetic effects but poor selectivity, limiting therapeutic utility .

Cellular Activity and Therapeutic Potential

- 3-(Piperidin-4-ylmethoxy)pyridine compounds suppressed proliferation in MLL-rearranged AML and solid tumors (IC₅₀ = 280–500 nM) with minimal toxicity to normal cells .

- Triazenyl-pyridine analogs: No direct cellular data are available.

Molecular Interactions and Selectivity

- Piperidine-based inhibitors : Docking studies revealed hydrogen bonding between the protonated piperidine nitrogen and LSD1’s Asp555, while the pyridine ring engaged in π-stacking with FAD and Tyr761 .

- Triazenyl-pyridine : The triazenyl group’s redox activity and ability to coordinate metal ions (e.g., in FAD-dependent enzymes) could mimic aspects of cyclopropylamine’s reactivity but with tunable kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.